2-Methoxy-2-naphthalen-2-yl-propionic acid
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Overview
Description
2-Methoxy-2-naphthalen-2-yl-propionic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene and is characterized by the presence of a methoxy group and a propionic acid moiety attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves the reaction of 2-naphthol with methanol in the presence of a strong acid catalyst to form 2-methoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-2-naphthalen-2-yl-propionic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-methoxy-2-naphthalen-2-yl-propanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-2-naphthalen-2-yl-propionic acid.
Reduction: 2-Methoxy-2-naphthalen-2-yl-propanol.
Substitution: Halogenated derivatives such as 2-bromo-2-naphthalen-2-yl-propionic acid.
Scientific Research Applications
2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-naphthalen-1-yl-propionic acid: Similar in structure but with the methoxy group attached to a different position on the naphthalene ring.
2-Hydroxy-2-naphthalen-2-yl-propionic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
2-Methoxy-2-naphthalen-2-yl-propanol: A reduced derivative with an alcohol group instead of a carboxylic acid group.
Uniqueness
2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
299397-14-1 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) |
InChI Key |
PATHKUFURGNLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origin of Product |
United States |
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